molecular formula C18H28N2O4 B13914858 Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate

Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate

Cat. No.: B13914858
M. Wt: 336.4 g/mol
InChI Key: YQFOZQNNGXXZAD-UHFFFAOYSA-N
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Description

Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate is a synthetic intermediate featuring a piperidine ring linked to a substituted phenyl group via an ether-oxygen bridge and an acetoxy ester. The tert-butyl ester group enhances stability and modulates solubility, while the 4-amino-3-methoxy-phenyl moiety may contribute to receptor binding or enzymatic interactions .

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl 2-[1-(4-amino-3-methoxyphenyl)piperidin-4-yl]oxyacetate

InChI

InChI=1S/C18H28N2O4/c1-18(2,3)24-17(21)12-23-14-7-9-20(10-8-14)13-5-6-15(19)16(11-13)22-4/h5-6,11,14H,7-10,12,19H2,1-4H3

InChI Key

YQFOZQNNGXXZAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1CCN(CC1)C2=CC(=C(C=C2)N)OC

Origin of Product

United States

Preparation Methods

Formation of the Piperidine Intermediate

The piperidine moiety substituted at the 4-position with a 4-amino-3-methoxyphenyl group is synthesized via nucleophilic substitution or reductive amination methods. The aromatic amine and methoxy substituents are introduced or protected during this stage to prevent side reactions.

  • Typical conditions:
    • Solvent: Dichloromethane or chloroform (chlorinated solvents preferred for solubility and reaction control)
    • Temperature: Around 40 °C to promote reaction kinetics without degradation
    • Catalysts or bases: May include tertiary amines or sodium hydride for deprotonation.

Introduction of the Oxyacetate Group

The oxyacetate linkage is introduced by reacting the piperidine nitrogen with tert-butyl 2-chloroacetate or similar activated esters under basic conditions.

  • Reagents:
    • tert-butyl 2-chloroacetate or tert-butyl 2-bromoacetate
    • Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
  • Solvent: Tetrahydrofuran (THF) or dichloromethane
  • Temperature: Generally room temperature to 40 °C
  • Reaction monitoring: Thin-layer chromatography (TLC) and gas chromatography (GC) to track conversion.

Protection and Purification

The tert-butyl ester group protects the carboxyl functionality during subsequent synthetic steps and purification. After reaction completion, the product is purified by recrystallization or column chromatography.

Representative Synthetic Procedure (Literature Example)

Step Reagents & Conditions Outcome & Notes
1 Piperidine derivative reacted with 4-amino-3-methoxybenzaldehyde in presence of NaH in THF, 0 °C to room temp, overnight stirring Formation of intermediate Schiff base followed by reduction to substituted piperidine
2 Addition of tert-butyl 2-chloroacetate dropwise at 0-40 °C in dichloromethane with K2CO3 base Alkylation of piperidine nitrogen to introduce oxyacetate group
3 Work-up with water, extraction with ethyl acetate, drying over Na2SO4, concentration Crude product isolated
4 Purification by column chromatography (PE/EA 3:1) and recrystallization from n-hexane Pure this compound obtained in 54-65% yield

This procedure aligns with the protocols described in patent literature and supplementary research data.

Analytical and Monitoring Techniques

  • NMR Spectroscopy:

    • ^1H NMR and ^13C NMR confirm the structural integrity and substitution pattern.
    • Characteristic signals include tert-butyl methyl protons (~1.4 ppm), methoxy protons (~3.7 ppm), and aromatic protons (6.5–7.5 ppm).
  • Mass Spectrometry (HRMS):

    • Confirms molecular weight and purity, with expected m/z for [M+H]^+ at 337.2 g/mol.
  • Chromatography:

    • TLC and GC used for reaction progress and purity checks.

Comparative Summary of Preparation Methods

Aspect Method A (Nucleophilic Substitution) Method B (Reductive Amination + Alkylation)
Starting Materials Piperidine derivative + tert-butyl 2-haloacetate 4-amino-3-methoxybenzaldehyde + piperidine + tert-butyl 2-haloacetate
Solvents Dichloromethane, THF THF, Dichloromethane
Temperature 0–40 °C 0 °C to room temp
Bases NaH, K2CO3 NaH, K2CO3
Yield 54–65% Comparable yields reported
Purification Column chromatography, recrystallization Same

Both methods emphasize mild reaction conditions, use of chlorinated solvents, and protection of functional groups to achieve high purity and yield.

Chemical Reactions Analysis

Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride or lithium diisopropylamide.

    Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Ester Motifs

Compound 1 : Tert-butyl 2-((1-(2-((4-chlorophenyl)amino)ethyl)piperidin-4-yl)oxy)acetate ()
  • Key Differences: The phenyl substituent is 4-chloro instead of 4-amino-3-methoxy. An additional ethylamino spacer links the piperidine to the phenyl group.
  • The ethylamino spacer may enhance flexibility, affecting binding kinetics in IP agonists .
Compound 2 : [4-[(5,6-Diphenylpyrazinyl)(1-methylethyl)amino]butoxy]-acetic acid ()
  • Key Differences :
    • Replaces the piperidine with a butoxy chain and introduces a diphenylpyrazinyl core.
  • Impact :
    • The pyrazinyl group may engage in π-π stacking, influencing target affinity.
    • Reduced steric bulk compared to the tert-butyl ester could lower metabolic stability .
Compound 3 : tert-Butyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1-pyrrolyl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate ()
  • Key Differences: Contains a fluorophenyl-isopropyl-pyrrole system instead of a methoxy-amino-phenyl group. Features a dioxane ring instead of piperidine.
  • Impact :
    • Fluorine substitution improves metabolic resistance and bioavailability.
    • The dioxane ring may confer rigidity, affecting conformational preferences in receptor binding .

Functional Analogues in Drug Development

PROTAC Linkers ()
  • Example : Tert-butyl 2-(2-(2-bromoethoxy)ethoxy)acetate.
  • Comparison :
    • Shares the tert-butyl ester but uses a polyethylene glycol (PEG)-like chain instead of a piperidine-phenyl system.
    • Designed for solubility and spacer length optimization in PROTACs, whereas the target compound may prioritize aromatic interactions .
IP Agonists ()
  • Example: Compound 13 (tert-butyl 2-((1-(2-((4-chlorophenyl)amino)ethyl)piperidin-4-yl)oxy)acetate).
  • Comparison: Both compounds use piperidine-oxy-acetate backbones but differ in substituents. The 4-chlorophenyl group in Compound 13 may target distinct prostaglandin receptors compared to the target’s 4-amino-3-methoxy-phenyl group .

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Role Synthesis Method Reference
Target Compound 4-Amino-3-methoxy-phenyl, piperidyl ~335.4 (calculated) PROTAC/IP agonist intermediate O-Alkylation with tert-butyl bromoacetate
Compound 13 () 4-Chlorophenyl, ethylamino spacer ~380.9 (calculated) IP agonist Biphasic O-alkylation
PROTAC Linker () PEG-like chain, bromoethoxy 259.1 (exact) PROTAC linker Alkylation in DMF/TEA
Compound Fluorophenyl-isopropyl-pyrrole, dioxane 654.81 Pharmaceutical reference Multi-step organic synthesis

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s tert-butyl ester and piperidine core allow modular modifications, as seen in PROTACs () and IP agonists ().
  • Substituent Effects: Amino-methoxy groups (target) vs. chloro/fluoro (analogues): Polar amino groups may enhance hydrogen bonding, while halogens improve lipophilicity . Piperidine vs. dioxane rings: Piperidine offers nitrogen for hydrogen bonding, whereas dioxane provides steric constraints .

Biological Activity

Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate, with the CAS number 2597345-54-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C18H28N2O4
  • Molecular Weight : 336.43 g/mol
  • IUPAC Name : tert-butyl 2-((1-(4-amino-3-methoxyphenyl)piperidin-4-yl)oxy)acetate
  • Purity : Typically around 95% .

The biological activity of this compound is largely attributed to its structural components, particularly the piperidine and methoxyphenyl groups. These structures are known to interact with various biological pathways, potentially influencing neurotransmitter systems and exhibiting antioxidant properties.

2. Neuroprotective Effects

Compounds within the same chemical family have shown neuroprotective effects in various models. For example, derivatives of tert-butyl phenolic antioxidants have been reported to reduce glutamate-induced oxidative toxicity in neuronal cells, indicating potential applications in neurodegenerative diseases .

3. Anticancer Potential

There is emerging evidence that phenolic compounds can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The specific role of this compound in cancer treatment remains to be fully elucidated but warrants further investigation .

Case Studies and Research Findings

StudyFindings
Neuroprotection A study demonstrated that similar compounds reduced oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
Antioxidant Effects Research on related compounds indicated significant antioxidant activity through the modulation of cellular signaling pathways .
Anticancer Activity Several phenolic antioxidants were shown to inhibit cancer cell growth and induce apoptosis, indicating a possible therapeutic role for similar compounds .

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